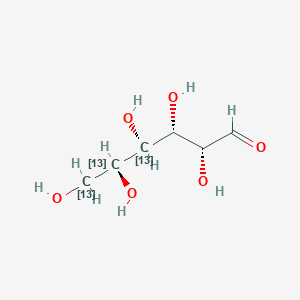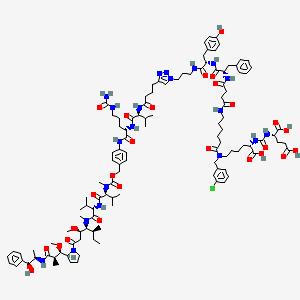
Celecoxib-d3 (methyl-d3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Celecoxib-d3 (methyl-d3) is a deuterium-labeled analog of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This compound is used in pharmacokinetic studies to understand the metabolism and distribution of celecoxib in the body. The deuterium labeling helps in tracking the compound more accurately in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of celecoxib-d3 (methyl-d3) involves the incorporation of deuterium atoms into the celecoxib molecule. One common method is the deuteration of 4-methylacetophenone to obtain 4-methyl-d3-acetophenone, which is then used in a Claisen condensation reaction with ethyl trifluoroacetate to form 4,4,4-trifluoro-1-(4-methyl-d3-phenyl)-butane-1,3-dione. This intermediate undergoes a cyclo-condensation reaction with 4-sulfamidophenylhydrazine hydrochloride to yield celecoxib-d3 (methyl-d3) .
Industrial Production Methods
Industrial production of celecoxib-d3 (methyl-d3) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow synthesis has been employed to improve reaction times and reduce chemical exposure .
Chemical Reactions Analysis
Types of Reactions
Celecoxib-d3 (methyl-d3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Tetrabutylammonium permanganate is commonly used for oxidation reactions.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Various nucleophiles can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Celecoxib carboxylic acid.
Reduction: Hydroxy celecoxib.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Celecoxib-d3 (methyl-d3) is widely used in scientific research, including:
Pharmacokinetic Studies: To track the metabolism and distribution of celecoxib in the body.
Drug Development: To study the effects of deuterium labeling on drug efficacy and safety.
Biological Research: To investigate the interaction of celecoxib with biological targets.
Industrial Applications: Used in the development of new formulations and delivery systems for celecoxib.
Mechanism of Action
Celecoxib-d3 (methyl-d3) exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The selective inhibition of COX-2 over COX-1 reduces the risk of gastrointestinal side effects commonly associated with nonselective NSAIDs .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: The non-deuterated version of celecoxib.
Nimesulide: Another selective COX-2 inhibitor.
Rofecoxib: A selective COX-2 inhibitor with a similar mechanism of action.
Uniqueness
Celecoxib-d3 (methyl-d3) is unique due to its deuterium labeling, which allows for more precise tracking in pharmacokinetic studies. This labeling can also affect the metabolic stability and pharmacokinetics of the compound, potentially leading to improved drug properties .
Properties
Molecular Formula |
C17H14F3N3O2S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-[5-[4-(trideuteriomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i1D3 |
InChI Key |
RZEKVGVHFLEQIL-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)












